molecular formula C16H30O4 B12915174 4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol CAS No. 62145-17-9

4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol

Cat. No.: B12915174
CAS No.: 62145-17-9
M. Wt: 286.41 g/mol
InChI Key: BOQBWTAFIWXVSI-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol (CAS: 2418538-10-8) is a cyclopenta[b]furan derivative characterized by a bicyclic core structure fused with a hydroxylated octyl side chain. Its molecular formula is C₁₈H₃₀O₄, with a molecular weight of 310.43 g/mol . The compound features two hydroxyl groups at positions 2 and 5 of the furan ring and a branched 3-hydroxy-3-methyloctyl substituent at position 2.

Properties

CAS No.

62145-17-9

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

4-(3-hydroxy-3-methyloctyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol

InChI

InChI=1S/C16H30O4/c1-3-4-5-7-16(2,19)8-6-11-12-9-15(18)20-14(12)10-13(11)17/h11-15,17-19H,3-10H2,1-2H3

InChI Key

BOQBWTAFIWXVSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(CCC1C2CC(OC2CC1O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol involves several steps. One common method includes the cycloaddition of cyclopentadiene with dichloroacetyl chloride, followed by Baeyer-Villiger oxidation to form the intermediate compound . This intermediate is then resolved using optically active phenethylamine and subjected to a Prins reaction with polyformaldehyde. The final product is obtained through hydrolysis and reduction with zinc dust .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Zinc dust and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in the Prostaglandin Family

The compound shares structural homology with prostaglandin-related impurities and metabolites. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance References
4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol C₁₈H₃₀O₄ 310.43 3-hydroxy-3-methyloctyl Pharmaceutical research (prostaglandin analog)
Bimatoprost Impurity 15 C₁₈H₂₄O₄ 304.38 3-hydroxy-5-phenylpent-1-enyl Quality control in drug manufacturing
(E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl analog C₁₈H₂₁ClO₅ 340.08 3-chlorophenoxy Metabolite studies, receptor interaction
(E)-4-(3,3-Difluoro-4-phenoxybut-1-enyl) analog C₁₈H₂₀F₂O₅ 354.35 3,3-difluoro-4-phenoxy Intermediate in synthetic prostaglandins
Key Observations :

Substituent Effects: The 3-hydroxy-3-methyloctyl group in the target compound enhances lipophilicity compared to phenyl or halogenated side chains in analogs (e.g., Bimatoprost Impurity 15). This property may improve membrane permeability and bioavailability in drug candidates .

Functional Implications: Prostaglandin analogs like bimatoprost derivatives rely on hydroxyl groups for hydrogen bonding with target receptors (e.g., FP prostanoid receptors). The target compound retains these critical hydroxyls at positions 2 and 5, suggesting preserved biological activity . Phenoxy or phenylpentenyl substituents in analogs introduce aromaticity, which may stabilize π-π interactions in hydrophobic binding pockets. However, the target compound’s aliphatic chain could favor interactions with lipid-rich tissues .

Comparison with Non-Pharmaceutical Furanones

While unrelated to prostaglandins, smaller furanones like 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DHF) are widely used in flavor industries (e.g., strawberry, pineapple aromas) . Unlike these simple furanones, the target compound’s bicyclic core and extended alkyl chain render it unsuitable for flavor applications but highly relevant in medicinal chemistry.

Biological Activity

4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature and research findings.

Synthesis

The compound can be synthesized through various organic chemistry methods, often involving the manipulation of cyclopentane derivatives. While specific synthesis routes for this compound are not extensively documented in the available literature, related cyclopentane compounds have been synthesized using similar methodologies.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies on related compounds have shown their ability to scavenge free radicals and inhibit oxidative stress in cellular models. Antioxidant assays typically measure the ability of a compound to reduce oxidative damage by quantifying reactive oxygen species (ROS) levels.

Cytotoxicity and Cell Cycle Inhibition

Cell cycle inhibition studies are crucial for understanding the anti-cancer potential of this compound. Similar compounds have demonstrated the ability to arrest cell cycle progression in cancer cell lines such as HeLa cells. This action often involves modulation of proteins such as p21(WAF1) and cyclin D1, leading to apoptosis or growth inhibition.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : By inhibiting CDKs, the compound may prevent cell cycle progression.
  • Activation of Tumor Suppressor Pathways : The activation of p53 or related pathways may lead to increased expression of cell cycle inhibitors.

Case Studies

  • Cell Line Studies : In vitro studies using cancer cell lines have shown that related compounds can significantly reduce cell viability at certain concentrations.
  • Animal Models : Preliminary animal studies indicate potential therapeutic effects in reducing tumor size and improving survival rates when administered at specific doses.

Data Summary

Biological Activity Effect Reference
Antioxidant ActivityScavenges free radicals
CytotoxicityInhibits cell growth in HeLa
Cell Cycle ArrestInduces G1 phase arrest

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